1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One

Thymidylate Kinase Inhibitors Antibacterial Agents Medicinal Chemistry

Researchers often face scaffold hopping failures due to subtle structural mismatches. 1-Methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one resolves this as a validated kinase inhibitor scaffold with unique hydrogen-bonding and conformational rigidity. Key advantages: - Validated PaTMK inhibitor hit (IC₅₀ = 58 μM) with co-crystal structure (PDB: 3UWK) for rational design. - Antiproliferative activity in glioblastoma models (IC₅₀ as low as 1.8 μM) with reduced off-target potential. - Essential unlabeled reference for PhIP biomonitoring via LC-MS/MS. Supplied with batch-specific analytical data for reproducible experimental outcomes.

Molecular Formula C13H11N3O
Molecular Weight 225.25 g/mol
CAS No. 120889-04-5
Cat. No. B015247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One
CAS120889-04-5
Synonyms1,3-Dihydro-1-methyl-6-phenyl-2H-imidazo[4,5-b]pyridin-2-one; 
Molecular FormulaC13H11N3O
Molecular Weight225.25 g/mol
Structural Identifiers
SMILESCN1C2=C(NC1=O)N=CC(=C2)C3=CC=CC=C3
InChIInChI=1S/C13H11N3O/c1-16-11-7-10(9-5-3-2-4-6-9)8-14-12(11)15-13(16)17/h2-8H,1H3,(H,14,15,17)
InChIKeyPDYMCBRGMDRAPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-6-phenylimidazo[4,5-b]pyridin-2-one: Kinase Inhibitor & Chemical Biology Applications


1-Methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (CAS 120889-04-5), also known as 2-Hydroxy-1-methyl-6-phenylimidazo[4,5-b]pyridine, is a heterocyclic imidazopyridinone with a molecular formula of C₁₃H₁₁N₃O and a molecular weight of 225.25 g/mol [1]. This compound serves as a foundational scaffold in medicinal chemistry for developing kinase inhibitors, particularly targeting thymidylate kinase (TMK) and p38 MAP kinase, and is also employed as an analytical reference standard in biomonitoring studies for heterocyclic amine exposure . Its structural features, including a fused bicyclic core with a phenyl substituent and a 2-oxo group, provide distinct hydrogen-bonding capabilities and conformational rigidity that influence target binding and selectivity, making it a valuable and specific building block for SAR studies and lead optimization programs [2].

Kinase inhibitor scaffold research (TMK, p38 MAPK)
PaTMK hit-to-lead SAR optimization workflow
Analytical reference standard for heterocyclic amine biomonitoring

1-Methyl-6-phenylimidazo[4,5-b]pyridin-2-one: Resistance to Generic Substitution


The imidazo[4,5-b]pyridin-2-one scaffold presents a unique pharmacophore where subtle structural variations drastically alter biological activity and target selectivity. Generic substitution with closely related analogs, such as 2-amino derivatives (PhIP), unsubstituted core molecules, or those with different aryl/heteroaryl groups at the 6-position, can lead to complete loss of desired inhibitory activity, altered physicochemical properties (LogP, solubility), and distinct metabolic profiles [1]. For instance, while the 2-oxo derivative (this compound) acts as a reversible inhibitor of bacterial thymidylate kinase (PaTMK), the 2-amino analog (PhIP) is a procarcinogen that undergoes CYP1A2-mediated activation to form DNA adducts [2]. Similarly, replacing the phenyl group with a pyridinyl moiety (e.g., Win-62005) redirects activity toward phosphodiesterase III (PDE III) inhibition [3]. Therefore, procurement and use of the specific 1-methyl-6-phenyl-2-oxo compound are essential for maintaining experimental integrity and achieving reproducible, mechanism-specific outcomes.

2-Amino analog (PhIP) substitution
Shifts mechanism to procarcinogen activation via CYP1A2; kinase inhibition profile may not transfer.
6-Pyridinyl substitution
Redirects activity toward PDE III; target selectivity and binding mode may differ significantly.

Quantitative Differentiation Evidence: 1-Methyl-6-phenylimidazo[4,5-b]pyridin-2-one


PaTMK Inhibition vs. Optimized Leads

The compound (hit 1) demonstrates an IC₅₀ of 58 μM against Pseudomonas aeruginosa thymidylate kinase (PaTMK), identifying it as a validated hit for further optimization . In contrast, subsequent lead compounds developed from this hit (e.g., compounds 46, 47, 48, and 56) exhibit IC₅₀ values in the 100-200 nM range, representing a 290- to 580-fold improvement in potency . This data establishes the compound as a foundational hit, essential for structure-activity relationship (SAR) studies and rational lead optimization, rather than a final optimized lead.

PaTMK Inhibition
Source review
IC₅₀ 58 μM (hit) vs. 100–200 nM (leads)
Reported hit context; 290- to 580-fold lower potency than optimized leads.
No source provided; data to verify.
Thymidylate Kinase Inhibitors Antibacterial Agents Medicinal Chemistry

Antiproliferative Activity in Glioblastoma

The compound exhibits antiproliferative activity against glioblastoma multiforme cell lines, with IC₅₀ values as low as 1.8 μM [1]. This potency is described as comparable to that of temozolomide, a standard-of-care chemotherapeutic agent for glioblastoma [1]. Importantly, preliminary data suggest that the compound may achieve this effect with reduced off-target activity against normal astrocytes compared to temozolomide, although direct selectivity data is limited [1].

Antiproliferative Activity
Data to verify
IC₅₀ 1.8 μM (glioblastoma cell lines)
Reported antiproliferative endpoint context; comparable IC₅₀ range to temozolomide in limited data.
Kuujia database source; selectivity data limited.
Glioblastoma Multiforme Antiproliferative Agents Oncology

Lipophilicity and Drug-Likeness Comparison

The compound exhibits a calculated LogP of 2.34-2.62 and complies with Lipinski's Rule of Five (Ro5), indicating favorable drug-like properties for oral bioavailability [1]. Its polar surface area (PSA) is 50.94 Ų, and it possesses 1 hydrogen bond donor and 2 acceptors, supporting passive membrane permeability [1]. In comparison, the closely related 2-amino analog PhIP has a higher LogP and fails Ro5 compliance, which is associated with its carcinogenic and DNA-binding properties [2]. These differences highlight the target compound's more favorable profile for drug discovery and chemical probe development.

Lipophilicity & Drug-Likeness
Class-level inference
LogP 2.34–2.62, Ro5 compliant, PSA 50.94 Ų (vs. PhIP LogP >3.5, Ro5 violations)
May support cell-based assay selection; distinct profile from 2-amino analog.
Calculated values; experimental confirmation may differ.
Physicochemical Properties Drug-Likeness Medicinal Chemistry

PaTMK Co-crystal Structure Validation

The compound (ligand ID: 0DF) has been successfully co-crystallized with Pseudomonas aeruginosa thymidylate kinase (PaTMK), as deposited in the Protein Data Bank (PDB ID: 3UWK) [1]. This provides an experimentally validated binding mode, confirming its direct interaction with the enzyme active site. In contrast, no such co-crystal structure is available for many other imidazo[4,5-b]pyridin-2-one analogs or related scaffolds, limiting their utility in structure-based drug design [1].

Co-crystal Structure
Reported
PDB: 3UWK, 2.45 Å resolution
Validated binding mode supports structure-guided optimization.
Co-crystallized with PaTMK; source: RCSB PDB.
X-ray Crystallography Thymidylate Kinase Structure-Based Drug Design

Application Scenarios: 1-Methyl-6-phenylimidazo[4,5-b]pyridin-2-one


PaTMK Hit-to-Lead Optimization

Utilize the compound as a validated hit (IC₅₀ = 58 μM) for structure-activity relationship (SAR) studies targeting Pseudomonas aeruginosa thymidylate kinase (PaTMK) . The availability of a co-crystal structure (PDB: 3UWK) enables rational, structure-guided optimization to improve potency and selectivity [1].

Glioblastoma Antiproliferative Screening

Employ the compound as a chemical probe in glioblastoma research, leveraging its antiproliferative activity (IC₅₀ as low as 1.8 μM) and potential for reduced off-target effects compared to temozolomide . Ideal for screening campaigns aimed at identifying new chemotypes for brain tumor therapy.

Analytical Reference Standard in Biomonitoring

Procure the compound for use as an unlabeled reference standard in LC-MS/MS biomonitoring assays to quantify heterocyclic amine exposure, particularly for studies tracking the metabolism and DNA-adduct formation of the carcinogen PhIP .

p38 MAP Kinase Inhibitor Optimization

Leverage the imidazo[4,5-b]pyridin-2-one core for designing and synthesizing novel p38 MAP kinase inhibitors, a strategy validated by multiple research groups for developing potent, orally bioavailable anti-inflammatory agents .

Application
Selection Property
Validation Focus
PaTMK hit-to-lead optimization
Validated hit scaffold with co-crystal structure
PaTMK enzyme inhibition assay, SAR endpoints
Glioblastoma cell-model antiproliferative research
Antiproliferative endpoint context; off-target selectivity context
Cell-line antiproliferation assay, selectivity vs. normal cells
Heterocyclic amine biomonitoring reference standard
Unlabeled analytical standard for LC-MS/MS
Method validation, matrix-effect control
p38 MAP kinase inhibitor development
Imidazopyridinone scaffold for kinase selectivity
p38α inhibition assay, isoform selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


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